

phenyl vinyl ether methanol isomer energetic order

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Compound Focus: Phenyl vinyl ether

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Structural Isomers and Energetic Order

Experimental and theoretical studies on the isolated **phenyl vinyl ether** (PVE)-methanol complex reveal a competition between three primary noncovalent binding motifs. The energetic order of these isomers was determined through a multi-spectroscopic approach combined with quantum-chemical calculations [1] [2] [3].

The table below summarizes the identified isomers and their relative stability:

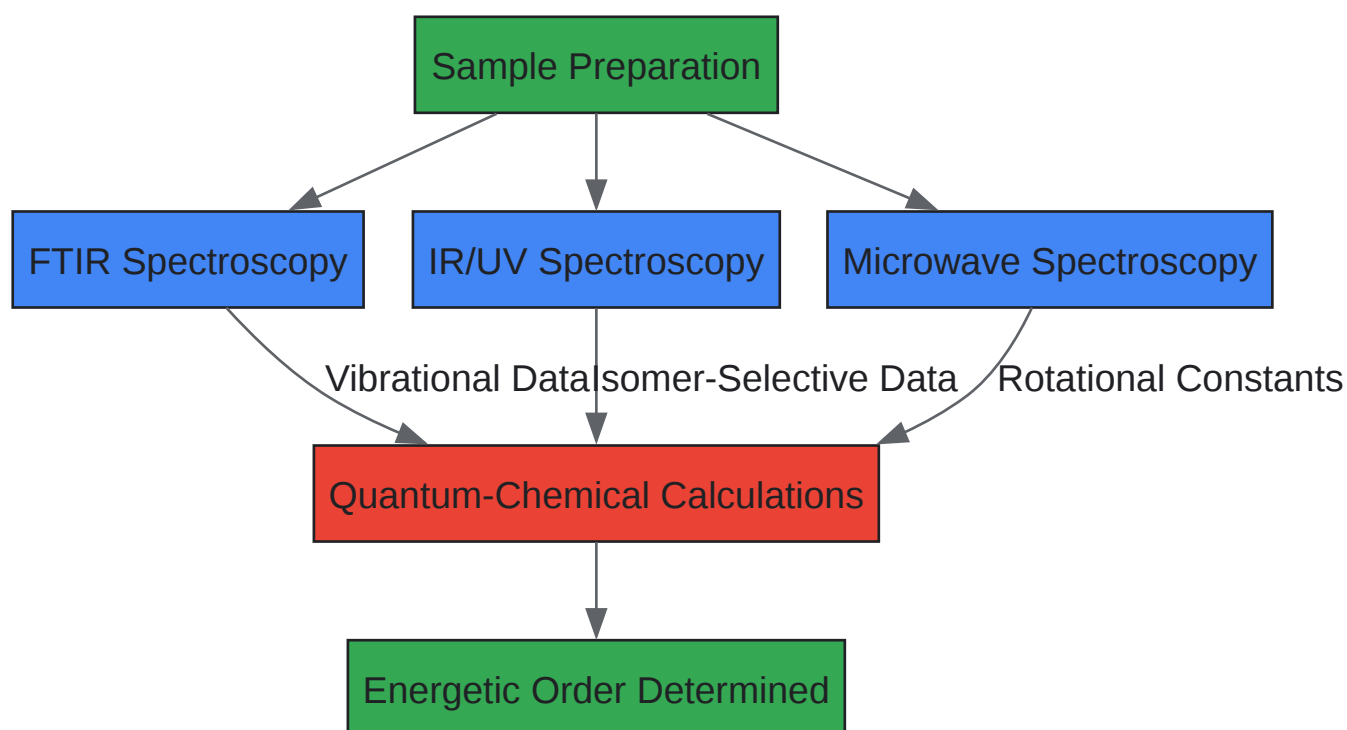
Isomer Designation	Binding Motif	Experimental Population	Energetic Order (S_0 State)
Isomer I	OH...O (Ether Oxygen)	Major, dominant species [1]	Most Stable [1] [2] [3]
Isomer II	OH... π (Phenyl ring)	Less populated, detected only by microwave spectroscopy [1]	Less Stable [1] [2] [3]
Isomer III	OH... π (Vinyl moiety)	Not explicitly detailed	Least Stable [1] [2] [3]

The correct prediction of this subtle energetic order proved to be a significant challenge for computational methods. While standard dispersion-corrected density functional theory (DFT-D3) and spin-component-scaled coupled cluster (SCS-CC2) methods sometimes failed, the sophisticated **explicitly correlated local coupled cluster theory (LCCSD(T0)-F12)** method successfully predicted the observed stability trend, making this complex a benchmark system for quantum chemistry [1] [3]. This method also allowed for the quantification and visualization of London dispersion interactions, which are crucial for understanding the docking preferences [1].

Detailed Experimental Protocols

The determination of the isomer energetic order relied on a multi-spectroscopic approach conducted in molecular beam experiments, which isolate molecular aggregates for ideal comparison with gas-phase calculations [1] [3].

The following diagram illustrates the workflow of the multi-spectroscopic approach used in this study:



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Multi-technique workflow for structural elucidation.

Supersonic Jet Expansion Sample Preparation

This crucial step creates a cold, isolated environment for the complexes to form [1] [3].

- **Apparatus:** A pulsed valve with a small orifice (500 μm) for a skimmed jet expansion [3].
- **Sample Handling:** PVE and methanol were placed in separate, cooled reservoirs (approximately -13°C and -8°C , respectively) [3].
- **Expansion:** The samples were co-expanded with a carrier gas (neon or helium) at pressures of 2.5–3.0 bar (for IR/UV) or 0.75 bar (for FTIR) into a vacuum chamber, leading to the formation of isolated PVE-methanol complexes [1] [3].

Fourier-Transform Infrared (FTIR) Spectroscopy

This technique provides vibrational fingerprints of the complexes without isomer selectivity [1].

- **Setup:** A Bruker IFS 66 v/s spectrometer synchronized with a pulsed supersonic expansion through a $600 \times 0.2 \text{ mm}^2$ slit nozzle ("filet-jet") [1] [3].
- **Spectral Range:** The OH stretching region (approx. $3520\text{--}3750 \text{ cm}^{-1}$) was targeted using an optical filter [1].
- **Data Collection:** To improve the signal-to-noise ratio, 150 to 775 pulses were co-added [1].

Mass- and Isomer-Selective IR/UV Spectroscopy

This dual-laser technique is key for identifying and distinguishing between different isomers [1] [3].

- **IR/R2PI Technique:**
 - An IR laser pulse (tunable in the OH range) is fired 50 ns **before** a UV ionization laser pulse [3].
 - If the IR laser frequency matches a vibrational transition of a specific isomer, the complex is heated and does not absorb the subsequent UV photon as efficiently, leading to a **depletion** in the ion signal [1].
 - Scanning the IR laser and monitoring ion depletion produces an IR spectrum for each isomer [1].
- **UV/IR/UV Technique:**
 - A first (pump) UV laser selectively excites a single isomer based on its electronic transition energy [1].
 - An IR laser is fired 2.0–3.0 ns after the pump laser. If it vibrationally excites the complex, the complex is disrupted and does not absorb the second (probe) UV laser, causing a signal drop [3].

- This provides a highly specific IR spectrum and confirms isomer assignment [1].

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

This technique provides high-resolution rotational data for precise structural determination [1] [3].

- **Setup:** The COMPACT spectrometer covering the 2–8 GHz frequency range was used [3].
- **Function:** It measures the rotational transitions of molecules in the supersonic expansion, yielding precise rotational constants that are highly sensitive to the molecular structure [1].
- **Role:** It was the only technique that detected the less-populated **OH... π (phenyl)-bound isomer (Isomer II)**, highlighting its sensitivity for detecting minor species [1].

Key Findings and Challenges

- **Destabilization in Excited State:** The study went beyond the electronic ground state (S_0) and found that the preferred OH...O structure is destabilized in the electronically excited state (S_1) compared to the S_0 state, a finding supported by both experiment and theory [1] [2].
- **Theoretical Benchmarking:** The PVE-MeOH system serves as a challenging benchmark for computational chemistry. Its three competing binding motifs with subtle energy differences expose the limitations of some theoretical methods, underscoring the need for high-level approaches like LCCSD(T0)-F12 for accurate predictions [1] [3].

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